2-(Chloromethyl)-4-nitro-6-(trifluoromethyl)pyridine

Description

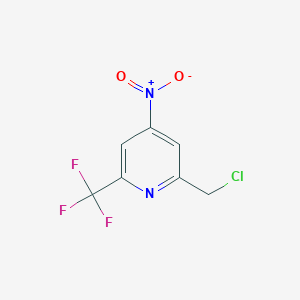

2-(Chloromethyl)-4-nitro-6-(trifluoromethyl)pyridine is a halogenated pyridine derivative featuring a chloromethyl group at position 2, a nitro group at position 4, and a trifluoromethyl group at position 4. This compound is of interest in agrochemical and pharmaceutical research due to the electron-withdrawing effects of the nitro and trifluoromethyl groups, which enhance reactivity in substitution reactions. Its synthesis typically involves chlorination of alcohol precursors or reduction of carboxylic acid derivatives .

Properties

Molecular Formula |

C7H4ClF3N2O2 |

|---|---|

Molecular Weight |

240.57 g/mol |

IUPAC Name |

2-(chloromethyl)-4-nitro-6-(trifluoromethyl)pyridine |

InChI |

InChI=1S/C7H4ClF3N2O2/c8-3-4-1-5(13(14)15)2-6(12-4)7(9,10)11/h1-2H,3H2 |

InChI Key |

KTILWXRZICBXOS-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(N=C1CCl)C(F)(F)F)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-4-nitro-6-(trifluoromethyl)pyridine can be achieved through several methods:

Chlorine/Fluorine Exchange: This method involves the use of trichloromethylpyridine as a starting material.

Construction from Trifluoromethyl-Containing Building Blocks: This method involves the construction of the pyridine ring from a building block that already contains the trifluoromethyl group.

Direct Introduction of Trifluoromethyl Group: This method uses a trifluoromethyl active species, such as trifluoromethyl copper, which undergoes substitution reactions with bromo- and iodopyridines.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the methods mentioned above. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-4-nitro-6-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:

Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Oxidation and Reduction Reactions: The nitro group can be reduced to an amino group, and the compound can also undergo oxidation reactions.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while reduction of the nitro group yields amino-substituted pyridines .

Scientific Research Applications

2-(Chloromethyl)-4-nitro-6-(trifluoromethyl)pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-4-nitro-6-(trifluoromethyl)pyridine involves its interaction with molecular targets in biological systems. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes . The nitro group can undergo reduction to form reactive intermediates that interact with cellular components . The exact molecular targets and pathways involved depend on the specific application of the compound.

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares key physical and structural attributes of the target compound with analogs:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Melting Point (°C) | Key Substituents |

|---|---|---|---|---|---|

| 2-(Chloromethyl)-4-nitro-6-(trifluoromethyl)pyridine | Not explicitly provided | C₇H₄ClF₃N₂O₂ | ~252.57 (calc.) | Data unavailable | 2-ClCH₂, 4-NO₂, 6-CF₃ |

| 2-[4-(Chloromethyl)phenyl]-5-(trifluoromethyl)pyridine | 613239-76-2 | C₁₃H₉ClF₃N | 271.67 | 77–78 | 4-ClCH₂-C₆H₄, 5-CF₃ |

| 5-(Chloromethyl)-2-(trifluoromethyl)pyridine | 386715-33-9 | C₇H₅ClF₃N | 213.57 | Data unavailable | 5-ClCH₂, 2-CF₃ |

| 2-Chloro-6-chloromethyl-4-trifluoromethyl-pyridine | 1196153-15-7 | C₇H₄Cl₂F₃N | 230.01 | Data unavailable | 2-Cl, 6-ClCH₂, 4-CF₃ |

| 4-Chloro-2-phenyl-6-trifluoromethyl-pyrimidine | 184109-83-9 | C₁₁H₆ClF₃N₂ | 258.63 | Data unavailable | Pyrimidine core, 4-Cl, 6-CF₃, 2-Ph |

Key Observations :

- Substituent Positioning : The position of chloromethyl, nitro, and trifluoromethyl groups significantly affects reactivity and physical properties. For instance, 2-[4-(Chloromethyl)phenyl]-5-(trifluoromethyl)pyridine has a phenyl group, increasing molecular weight and melting point compared to simpler pyridines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.